Cas no 4705-39-9 (piperidine-1-carboxamidine)

piperidine-1-carboxamidine structure
piperidine-1-carboxamidine structure
Product Name:piperidine-1-carboxamidine
CAS No:4705-39-9
MF:C6H13N3
MW:127.187520742416
CID:930682
PubChem ID:205051
Update Time:2025-07-23

piperidine-1-carboxamidine Chemical and Physical Properties

Names and Identifiers

    • piperidine-1-carboxamidine
    • 1-Piperidinecarboximidamide
    • piperidine-1-carboximidamide
    • Piperidine-1-carboxamidine; compound with GENERIC INORGANIC NEUTRAL COMPONENT
    • amidinopiperidine
    • QUUYRYYUKNNNNS-UHFFFAOYSA-N
    • SB42914
    • MRZ
    • DB-070770
    • AKOS000225517
    • amidinopiperdine
    • CS-0452705
    • 11T-0691
    • BDBM50037981
    • Q27463505
    • 4705-39-9
    • SCHEMBL1228214
    • STK210669
    • CHEMBL103102
    • DTXSID50276834
    • Inchi: 1S/C6H13N3/c7-6(8)9-4-2-1-3-5-9/h1-5H2,(H3,7,8)
    • InChI Key: QUUYRYYUKNNNNS-UHFFFAOYSA-N
    • SMILES: N1(C(=N)N)CCCCC1

Computed Properties

  • Exact Mass: 127.111
  • Monoisotopic Mass: 127.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 53.1A^2

piperidine-1-carboxamidine Pricemore >>

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piperidine-1-carboxamidine Related Literature

Additional information on piperidine-1-carboxamidine

Introduction to Piperidine-1-carboxamidine (CAS No. 4705-39-9)

Piperidine-1-carboxamidine, a compound with the chemical formula C₅H₈N₂O, is a significant intermediate in the field of pharmaceutical chemistry. This compound is characterized by its piperidine core structure, which is a six-membered heterocyclic amine containing one nitrogen atom. The presence of a carboxamidine functional group at the 1-position of the piperidine ring imparts unique reactivity and makes it a valuable building block for the synthesis of more complex molecules.

The CAS number 4705-39-9 uniquely identifies this compound and distinguishes it from other isomers or derivatives. Piperidine-1-carboxamidine has garnered attention in recent years due to its role in the development of novel therapeutic agents. Its structural features make it particularly useful in the synthesis of peptidomimetics and other bioactive molecules that target specific biological pathways.

Recent advancements in medicinal chemistry have highlighted the utility of piperidine-1-carboxamidine in the design of inhibitors for various enzymes and receptors. For instance, studies have demonstrated its potential as a scaffold for developing drugs that modulate enzyme activity in neurological disorders. The nitrogen-rich environment of the piperidine ring and the carboxamidine group provide multiple sites for functionalization, allowing chemists to tailor the properties of the compound for specific applications.

One notable area where piperidine-1-carboxamidine has made significant contributions is in the field of antiviral research. Researchers have leveraged its structural motif to create inhibitors that target viral proteases and polymerases. The ability to modify both the piperidine ring and the carboxamidine group allows for fine-tuning of binding affinity and selectivity, which are crucial factors in drug design. These modifications can lead to compounds with improved pharmacokinetic profiles and reduced side effects.

In addition to its applications in drug development, piperidine-1-carboxamidine has found utility in materials science. Its ability to form stable complexes with metal ions makes it a promising candidate for use in catalysis and coordination chemistry. The compound's versatility stems from its dual functionality, which allows it to participate in both hydrogen bonding and coordination interactions. This property has been exploited in the design of novel catalysts that enhance reaction efficiency and selectivity.

The synthesis of piperidine-1-carboxamidine typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between piperidone derivatives and amidine precursors, followed by purification steps such as recrystallization or column chromatography. Advances in synthetic methodologies have enabled more efficient production processes, making piperidine-1-carboxamidine more accessible for research and industrial applications.

From a regulatory perspective, piperidine-1-carboxamidine is not classified as a hazardous or controlled substance, which simplifies its handling and distribution. However, standard laboratory practices should always be followed to ensure safety during handling and storage. The compound's stability under normal conditions makes it suitable for long-term storage, provided that appropriate containers are used to prevent degradation.

The future prospects for piperidine-1-carboxamidine are promising, with ongoing research exploring new applications and synthetic strategies. As our understanding of biological systems continues to grow, so does the demand for specialized intermediates like piperidine-1-carboxamidine. Its role in drug discovery, materials science, and catalysis underscores its importance as a versatile chemical entity with broad utility across multiple disciplines.

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